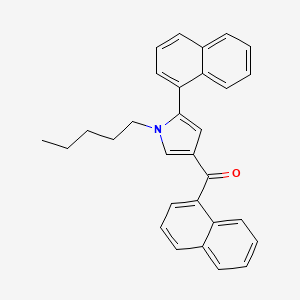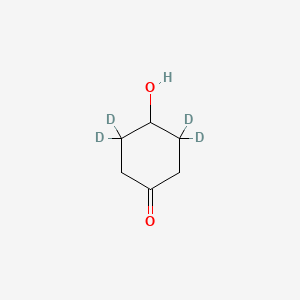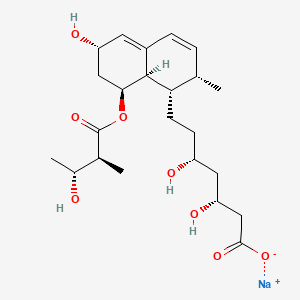
Naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone
Vue d'ensemble
Description
- It acts as an agonist for both the central CB1 receptor (Ki = 41 ± 3 nM) and the peripheral CB2 receptor (Ki = 49 ± 7 nM) with slight selectivity for CB1 .
- Notably, JWH-309 has not been federally scheduled in the United States, but some states have banned its sale, possession, and manufacture. In Canada, it is a Schedule II controlled substance, and in the United Kingdom, it’s considered a Class B drug .
JWH-309: (naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone) is a compound synthesized by John W.
Applications De Recherche Scientifique
Chemistry: JWH-309 serves as a valuable tool for studying cannabinoid receptors and ligand binding.
Biology: Researchers explore its effects on cell signaling pathways and potential therapeutic applications.
Medicine: Although not approved for medical use, investigations may reveal insights into pain management or neurological disorders.
Industry: Limited applications due to legal restrictions, but it could inspire novel drug development.
Safety and Hazards
Méthodes De Préparation
- Detailed synthetic routes and reaction conditions for JWH-309 are not widely documented. it is typically synthesized using organic chemistry techniques.
- Industrial production methods are not well-established due to its limited use and regulatory restrictions.
Analyse Des Réactions Chimiques
- JWH-309 likely undergoes various reactions, including oxidation, reduction, and substitution. Specific reagents and conditions would depend on the desired modifications.
- Major products formed from these reactions could include derivatives with altered cannabinoid properties.
Mécanisme D'action
- JWH-309’s mechanism involves binding to CB1 and CB2 receptors, modulating endocannabinoid signaling pathways.
- Activation of these receptors influences neurotransmitter release, immune responses, and pain perception.
Comparaison Avec Des Composés Similaires
- JWH-309’s uniqueness lies in its specific binding affinity for both CB1 and CB2 receptors.
- Similar compounds include other naphthoylpyrrole-based cannabinoids like JWH-018, JWH-073, and AM-2201.
Propriétés
IUPAC Name |
naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO/c1-2-3-8-19-31-21-24(30(32)28-18-10-14-23-12-5-7-16-26(23)28)20-29(31)27-17-9-13-22-11-4-6-15-25(22)27/h4-7,9-18,20-21H,2-3,8,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVISOUYKTUUDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016890 | |
| Record name | (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-42-7 | |
| Record name | JWH-309 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-309 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LC7L6AM73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)




